molecular formula C28H29ClN2O7 B061648 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate CAS No. 168206-23-3

4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate

Cat. No. B061648
M. Wt: 541 g/mol
InChI Key: IZSVNKSOQVLCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate, also known as DCM, is a fluorescent dye that is widely used in scientific research. It has a unique structure that allows it to bind to biological molecules and emit light when excited by a specific wavelength of light. This makes it a valuable tool for studying a wide range of biological processes.

Mechanism Of Action

The mechanism of action of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is based on its ability to bind to biological molecules and emit light when excited by a specific wavelength of light. When 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate binds to a target molecule, it undergoes a conformational change that results in a shift in its absorption and emission spectra. This shift in spectra can be used to monitor changes in the target molecule's environment or interactions with other molecules.

Biochemical And Physiological Effects

4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate can potentially interfere with the function of certain proteins if it binds to them in a non-specific manner.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its high sensitivity and selectivity for biological molecules. It can detect changes in target molecules at very low concentrations and can distinguish between different molecules based on their spectral properties. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is easy to use and can be incorporated into a wide range of experimental protocols.
One limitation of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is its photobleaching, which can limit its usefulness in long-term imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate's spectral properties can be affected by changes in temperature and pH, which can complicate its use in certain experimental conditions.

Future Directions

There are several future directions for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in scientific research. One area of interest is the development of new 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate derivatives with improved spectral properties and stability. Additionally, there is ongoing research into the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in live-cell imaging studies, which could provide new insights into the dynamics of biological processes. Finally, there is potential for the use of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate in clinical applications, such as in the development of new diagnostic tools for disease detection.

Synthesis Methods

The synthesis of 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate is a complex process that involves several steps. The starting material is 4-dimethylaminophenylboronic acid, which is coupled with 2-carboxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction. The resulting compound is then treated with diethylamine and a chromium reagent to form the final product, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate.

Scientific Research Applications

4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. It can also be used to label cells and tissues for imaging studies. Additionally, 4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate has been used as a sensor to detect changes in pH and ion concentration in biological systems.

properties

CAS RN

168206-23-3

Product Name

4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium perchlorate

Molecular Formula

C28H29ClN2O7

Molecular Weight

541 g/mol

IUPAC Name

[4-(2-carboxyphenyl)-2-[4-(dimethylamino)phenyl]chromen-7-ylidene]-diethylazanium;perchlorate

InChI

InChI=1S/C28H28N2O3.ClHO4/c1-5-30(6-2)21-15-16-23-25(22-9-7-8-10-24(22)28(31)32)18-26(33-27(23)17-21)19-11-13-20(14-12-19)29(3)4;2-1(3,4)5/h7-18H,5-6H2,1-4H3;(H,2,3,4,5)

InChI Key

IZSVNKSOQVLCDH-UHFFFAOYSA-N

SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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